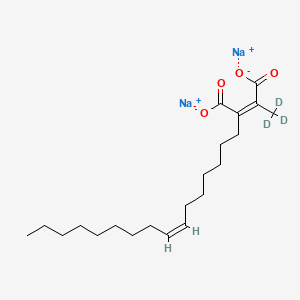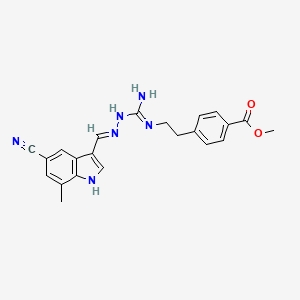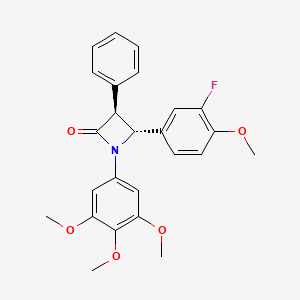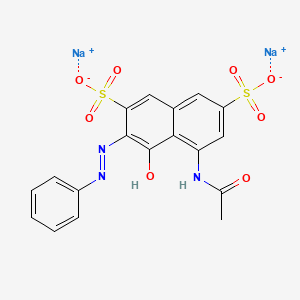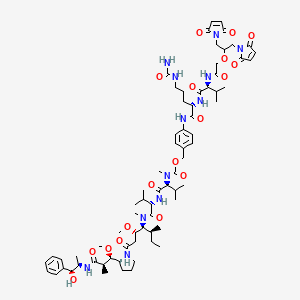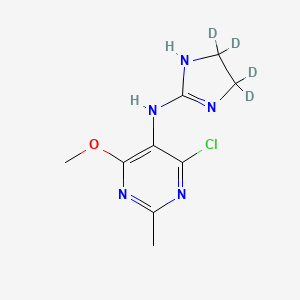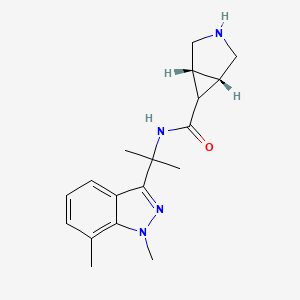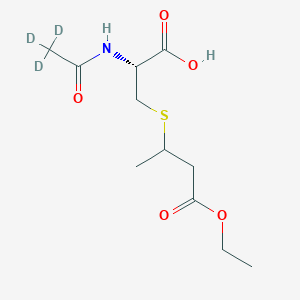
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.
Oxidation: The compound undergoes oxidation to introduce the oxo group.
Deuteration: Deuterium is introduced at specific positions to label the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups instead of oxo groups.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is used in various scientific research fields:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-Ethyl-L-cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.
Uniqueness
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C11H19NO5S |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |
InChI Key |
QAQFHSOGQBNKJZ-GRUXEBNHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
